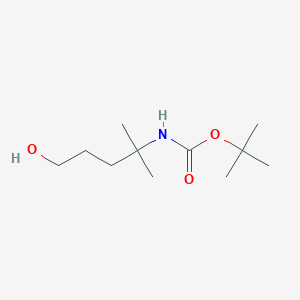
methyl (2R)-2-hydroxy-4-methylpentanoate
Overview
Description
Methyl (2R)-2-hydroxy-4-methylpentanoate, also known as methyl pentanoate, is an organic compound that is used in a variety of scientific research applications. It is a monocarboxylic acid ester of pentanoic acid and methanol and is a colorless, volatile liquid with a pungent odor. Methyl pentanoate is produced in the laboratory by the reaction of pentanoic acid with methanol in the presence of an acid catalyst. It is a chiral compound and exists in two enantiomeric forms, (2R)-2-hydroxy-4-methylpentanoate and (2S)-2-hydroxy-4-methylpentanoate.
Scientific Research Applications
Enantiomers in Wine
Methyl (2R)-2-hydroxy-4-methylpentanoate, as an enantiomer of ethyl 2-hydroxy-4-methylpentanoate, plays a significant role in the wine industry. Its presence in wine varies with the type of wine and its aging process. White wines typically contain only the R form, while red wines have both enantiomers in different ratios, influenced by aging. These compounds contribute to the fruity aroma of wines, with a synergistic effect on aroma perception being observed when both enantiomers are present. This characteristic is crucial for determining the sensory profiles of wines, particularly in terms of their blackberry and fresh fruit descriptors (Lytra, Tempère, Revel, & Barbe, 2015).
Organoleptic Properties
This compound also has implications in the field of organoleptic properties, particularly in perfumery and flavor industries. Studies have explored the synthesis and organoleptic properties of various related compounds, examining their aromatic nuances and potential applications as perfumery ingredients. These compounds exhibit a range of sensory notes, including walnut, fruity, camphoraceous, and earthy tones, which can be valuable for developing new fragrance and flavor compositions (Snowden, Grenno, & Vial, 2005).
Role in Amino Acid Fermentation
In the context of microbial biochemistry, this compound derivatives are involved in the fermentation processes of certain bacteria. For instance, Clostridium difficile, a pathogenic bacterium, ferments l-leucine into several products, including 4-methylpentanoate, via a pathway involving 2-hydroxy-4-methylpentanoyl-CoA. This process is chemically complex and involves ketyl radical intermediates, highlighting the compound's significance in understanding microbial metabolism and potential applications in biotechnology (Kim, Darley, Buckel, & Pierik, 2008).
Synthesis and Stereochemistry
Research has also focused on the synthesis and stereochemical analysis of this compound and its derivatives. These studies are pivotal in developing methodologies for producing optically pure compounds, which are essential for pharmaceutical applications and the synthesis of natural products. Understanding the stereochemistry of these compounds aids in the development of novel synthetic routes and potentially new drug candidates (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
properties
IUPAC Name |
methyl (2R)-2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNYUDSMPILKL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)







![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)
![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)

